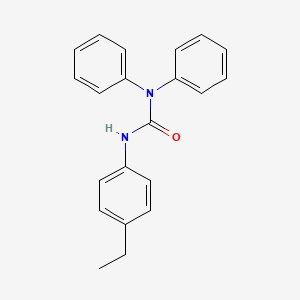

3-(4-Ethylphenyl)-1,1-diphenylurea

Description

3-(4-Ethylphenyl)-1,1-diphenylurea is a diphenylurea derivative characterized by a urea core (NHCONH) substituted with two phenyl groups and a 4-ethylphenyl moiety. These methods often yield structurally diverse urea derivatives with applications in pharmaceuticals, agrochemicals, and materials science.

Diphenylureas are notable for their biological activity, particularly as antimicrobial agents. For instance, compounds like this compound may share functional similarities with other diphenylureas reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) by disrupting cell wall synthesis . However, physicochemical limitations such as poor aqueous solubility (e.g., 5.15–23.95 μg/mL for related compounds) often necessitate structural optimization for therapeutic use .

Properties

IUPAC Name |

3-(4-ethylphenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-2-17-13-15-18(16-14-17)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGFTCBICLNHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N,N-diphenylurea typically involves the reaction of 4-ethylphenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

4-ethylphenyl isocyanate+diphenylamine→N’-(4-ethylphenyl)-N,N-diphenylurea

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethylphenyl)-N,N-diphenylurea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N,N-diphenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cancer Therapeutics

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Recent studies have highlighted the role of diphenylurea derivatives, including 3-(4-Ethylphenyl)-1,1-diphenylurea, as potential inhibitors of IDO1, an enzyme implicated in cancer immune evasion. A series of N,N-diphenylurea derivatives were synthesized and tested for their ability to inhibit IDO1 activity. Notably, one derivative exhibited an IC50 value of 1.73 ± 0.97 μM, indicating significant inhibitory potential against IDO1 . The mechanism involves molecular docking studies that elucidate the binding interactions between the compound and the enzyme.

Dual VEGFR-2 and c-MET Inhibition

Another promising application of diphenylurea derivatives is their use as dual inhibitors of VEGFR-2 and c-MET pathways in cancer treatment. Compounds derived from aryl pyridine attached to diphenylurea demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), with IC50 values ranging from 0.76 to 21.5 μM for MCF-7 cells . The study showed that these compounds could induce apoptosis by affecting key apoptotic genes and pathways, making them candidates for further development in targeted cancer therapies.

Anti-Diabetic Applications

α-Glucosidase Inhibition

The anti-diabetic potential of diphenylurea derivatives has also been explored through their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. A study synthesized Schiff bases from diphenylurea derivatives that exhibited varying degrees of α-glucosidase inhibitory activity, with some compounds showing IC50 values as low as 4.87 ± 0.13 μM . This suggests that modifications to the diphenylurea structure can enhance its efficacy as an anti-diabetic agent.

Plant Growth Regulation

Plant Growth Enhancers

This compound has been identified as a component in developing plant growth regulators. A derivative known as diphenyl urea disulfonate has shown efficacy in promoting root development and increasing chlorophyll content across various crops such as corn, sorghum, and wheat . Field experiments indicated significant yield improvements (up to 28%) when applied at appropriate concentrations.

Data Summary

| Application Area | Mechanism/Target | IC50 Values | Key Findings |

|---|---|---|---|

| Cancer Therapeutics | IDO1 Inhibition | 1.73 ± 0.97 μM | Potential for immune modulation in cancer treatment |

| VEGFR-2 & c-MET Inhibition | 0.76 - 21.5 μM | Induces apoptosis in cancer cells | |

| Anti-Diabetic Applications | α-Glucosidase Inhibition | 4.87 ± 0.13 μM | Effective in managing blood sugar levels |

| Plant Growth Regulation | Root Development & Chlorophyll Content | Varies by concentration | Significant yield increases across multiple crops |

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Complexity vs. Bioactivity : Compounds with bulky substituents (e.g., 3b, 4c) exhibit high melting points (>250°C) and yields (>70%), suggesting thermal stability and synthetic efficiency. However, their biological activity is less documented compared to simpler diphenylureas like Compound 1, which shows potent anti-MRSA activity .

- Solubility Challenges: Diphenylureas generally suffer from poor aqueous solubility. For example, Compound 1 (23.95 µg/mL) and Compound 2 (5.15 µg/mL) have solubility profiles comparable to tamoxifen, limiting their intravenous administration .

Market and Industrial Relevance

- Consumption Trends : 1,1-Diphenylurea (unmodified) has steady industrial demand, with market projections extending to 2046 . The 4-ethylphenyl variant may niche applications in antimicrobial R&D.

- Synthetic Scalability : Microwave-assisted and multi-component reactions (e.g., Scheme 1 in ) offer efficient routes for scaling derivatives like 3-(4-ethylphenyl)-1H-pyrazol-5-amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.